molecular formula C20H15N3O4 B5185404 2-benzamido-N-(4-nitrophenyl)benzamide

2-benzamido-N-(4-nitrophenyl)benzamide

Cat. No.: B5185404
M. Wt: 361.3 g/mol
InChI Key: DQZDRTUZGQKYCZ-UHFFFAOYSA-N
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Description

2-Benzamido-N-(4-nitrophenyl)benzamide is an organic compound with the molecular formula C13H10N2O3. It is a derivative of benzamide, where the benzamide moiety is substituted with a 4-nitrophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzamido-N-(4-nitrophenyl)benzamide typically involves the reaction of 4-nitrobenzoyl chloride with 4-nitroaniline in the presence of a suitable solvent such as dry tetrahydrofuran (THF). The reaction is carried out under a nitrogen atmosphere at reflux temperature for several hours . The resulting product is then purified through recrystallization or other suitable purification techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification methods to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Benzamido-N-(4-nitrophenyl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, suitable solvents, and sometimes elevated temperatures.

Major Products Formed

    Reduction: The major product is 2-benzamido-N-(4-aminophenyl)benzamide.

    Substitution: The products depend on the nucleophile used; for example, using an amine can yield 2-benzamido-N-(4-aminophenyl)benzamide derivatives.

Scientific Research Applications

2-Benzamido-N-(4-nitrophenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-benzamido-N-(4-nitrophenyl)benzamide and its derivatives involves interactions with specific molecular targets. For instance, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity. The nitro group can also participate in redox reactions, influencing the compound’s overall reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)benzamide
  • 4-nitrobenzanilide
  • N-benzoyl-p-nitroaniline

Uniqueness

2-Benzamido-N-(4-nitrophenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-benzamido-N-(4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4/c24-19(14-6-2-1-3-7-14)22-18-9-5-4-8-17(18)20(25)21-15-10-12-16(13-11-15)23(26)27/h1-13H,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZDRTUZGQKYCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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